4-(Trifluoromethyl)indoline
Overview
Description
“4-(Trifluoromethyl)indoline” is a compound that has a molecular weight of 187.16 . It is a derivative of indole and is used in the synthesis of diverse products .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has also been developed .
Molecular Structure Analysis
The IUPAC name for “4-(Trifluoromethyl)indoline” is 4-(trifluoromethyl)indoline . The Inchi Code is 1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8 .
Chemical Reactions Analysis
The synthesis of “4-(Trifluoromethyl)indoline” involves the use of CF3SO2Na, which is an environmentally friendly and cheap source of trifluoromethyl . The reaction selectively introduces trifluoromethyl to indoles on the C2 position .
Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)indoline” is a yellow to brown liquid . and should be stored in a refrigerator .
Scientific Research Applications
1. Palladium-Catalyzed Regioselective Functionalization of Unactivated Alkenes
- Summary of Application: This research focuses on the synthesis of diverse products from the same starting materials, which is always attractive in organic chemistry . The study developed a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
- Methods of Application: The method involves 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride . This enables the [4 + 1] annulation to produce indoles . For β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .
- Results or Outcomes: The structure of alkene substrates differentiates the regioselectivity of the reaction . Only trace of the desired product could be detected when bromide or chloride analogues of trifluoroacetimidoyl chlorides were tested .
2. Metal-Free Oxidative Trifluoromethylation of Indoles
- Summary of Application: This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
- Methods of Application: The method involves the use of CF3SO2Na as a source of trifluoromethyl . A radical intermediate may be involved in this transformation .
- Results or Outcomes: The desired product can be obtained in 0.7 g yield .
Safety And Hazards
Future Directions
While specific future directions for “4-(Trifluoromethyl)indoline” are not mentioned in the retrieved papers, the compound’s potential for synthesizing diverse products and its role in enhancing the polarity, stability, and lipophilicity of compounds suggest that it could have significant applications in various fields.
properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCIDGZBJANSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585694 | |
Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)indoline | |
CAS RN |
905274-07-9 | |
Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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